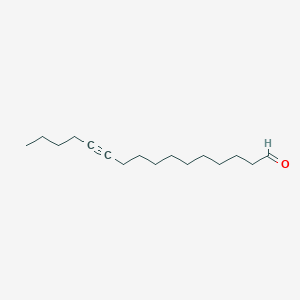

11-Hexadecynal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-Hexadecynal, also known as this compound, is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ecological Applications

1. Insect Pheromones:

11-Hexadecynal serves as a critical component of sex pheromones in several moth species, including Chilo suppressalis and Mythimna separata. Research indicates that this compound plays a vital role in attracting mates and influencing mating behaviors.

- Case Study: Mythimna separata

A study demonstrated that early-instar larvae of Mythimna separata were attracted to this compound when presented in a food context. The binding affinity of the general odorant binding protein (MsepGOBP2) to this compound was confirmed using fluorescent binding assays, indicating its importance in the olfactory signaling pathways of these insects .

2. Plant Defense Mechanisms:

Exposure to this compound has been shown to influence plant responses to herbivory. For instance, Brassica nigra plants exposed to this compound exhibited increased susceptibility to herbivore attacks by Plutella xylostella. The exposure led to physiological changes such as depolarization of the plasma membrane potential and increased production of reactive oxygen species (ROS), which are indicative of stress responses .

| Parameter | Control | 100 ppm this compound |

|---|---|---|

| Plasma Membrane Potential (Vm) | Baseline | Depolarized |

| Cytosolic Calcium Concentration [Ca²⁺] | Normal | Increased |

| ROS Production | Low | High |

Agricultural Applications

1. Biopesticide Development:

this compound has been investigated for its potential as a biopesticide. Its ability to attract specific insect species can be harnessed for pest control strategies. For example, formulations containing this compound can be developed to lure pests away from crops or into traps.

- Case Study: Virelure

Virelure, which includes this compound, is noted for its effectiveness against various pest species. However, it poses risks to non-target aquatic organisms due to its high toxicity levels . This highlights the need for careful consideration of environmental impacts when utilizing such compounds in agricultural practices.

Propiedades

Fórmula molecular |

C16H28O |

|---|---|

Peso molecular |

236.39 g/mol |

Nombre IUPAC |

hexadec-11-ynal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-4,7-15H2,1H3 |

Clave InChI |

CJULORNYMKTGAE-UHFFFAOYSA-N |

SMILES canónico |

CCCCC#CCCCCCCCCCC=O |

Sinónimos |

(Z,Z)-11,13-hexadecadienal 11-hexadecenal 11-hexadecenal, (E)-isomer 11-hexadecynal |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.